Cas no 628306-32-1 (4-(2,6-Difluorophenyl)phenol)

4-(2,6-Difluorophenyl)phenol is a fluorinated aromatic compound featuring a phenol group attached to a 2,6-difluorophenyl moiety. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the phenolic group allows for further functionalization. Its high purity and well-defined structure ensure consistent performance in coupling reactions and other synthetic applications. The compound is particularly useful in the development of active ingredients requiring fluorinated aromatic scaffolds. Proper handling and storage under inert conditions are recommended to maintain stability.
4-(2,6-Difluorophenyl)phenol structure
4-(2,6-Difluorophenyl)phenol structure
Product Name:4-(2,6-Difluorophenyl)phenol
CAS No:628306-32-1
MF:C12H8F2O
MW:206.188130378723
MDL:MFCD18312831
CID:2085844
PubChem ID:53218545
Update Time:2025-10-21

4-(2,6-Difluorophenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 4-(2,6-Difluorophenyl)phenol
    • [1,1'-Biphenyl]-4-ol, 2',6'-difluoro-
    • AKOS017556982
    • SCHEMBL4852659
    • DTXSID10683469
    • 2',6'-Difluoro[1,1'-biphenyl]-4-ol
    • BS-32640
    • 628306-32-1
    • MFCD18312831
    • MDL: MFCD18312831
    • Inchi: 1S/C12H8F2O/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7,15H
    • InChI Key: NHBBHSPCHOHTDG-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1C1C=CC(=CC=1)O)F

Computed Properties

  • Exact Mass: 206.05400
  • Monoisotopic Mass: 206.05432120Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 3.33740

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4-(2,6-Difluorophenyl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:628306-32-1)4-(2,6-Difluorophenyl)phenol
Order Number:A1168899
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:12
Price ($):180.0
Email:sales@amadischem.com

Additional information on 4-(2,6-Difluorophenyl)phenol

4-(2,6-Difluorophenyl)phenol: A Comprehensive Overview

4-(2,6-Difluorophenyl)phenol, also known by its CAS number 628306-32-1, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a phenol group with a difluorophenyl substituent. The presence of fluorine atoms at the 2 and 6 positions of the phenyl ring introduces interesting electronic and steric effects, making this compound a valuable building block in various chemical syntheses.

The synthesis of 4-(2,6-Difluorophenyl)phenol typically involves multi-step reactions, often starting from fluorobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which not only improve yield but also enhance the purity of the final product. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for specialized compounds like 4-(2,6-Difluorophenyl)phenol.

In terms of applications, 4-(2,6-Difluorophenyl)phenol has found utility in several areas. One notable application is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various functional group transformations makes it a versatile precursor for drug development. Additionally, this compound has been investigated for its potential in materials science, particularly in the design of advanced polymers and coatings. The fluorine substituents contribute to enhanced thermal stability and chemical resistance, properties that are highly desirable in industrial applications.

Recent studies have also highlighted the environmental impact of 4-(2,6-Difluorophenyl)phenol. Researchers have examined its degradation pathways under different environmental conditions, such as soil and aquatic systems. These studies have shown that while the compound exhibits moderate persistence in certain environments, its toxicity profile is relatively low compared to other similar compounds. This information is crucial for assessing its safety and sustainability in industrial processes.

The structural uniqueness of 4-(2,6-Difluorophenyl)phenol has also made it a subject of interest in academic research. Scientists have explored its electronic properties using computational chemistry methods, providing insights into its reactivity and potential applications in electronic materials. Furthermore, its role as a chiral auxiliary in asymmetric synthesis has been explored, offering new avenues for enantioselective reactions.

In conclusion, 4-(2,6-Difluorophenyl)phenol, with its CAS number 628306-32-1, stands as a significant compound with diverse applications across multiple disciplines. Its unique chemical properties and versatile reactivity continue to drive innovative research and development efforts. As advancements in synthetic methods and material science progress, the potential for this compound to contribute to new technologies and therapeutic agents remains promising.

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Amadis Chemical Company Limited
(CAS:628306-32-1)4-(2,6-Difluorophenyl)phenol
A1168899
Purity:99%
Quantity:1g
Price ($):180.0
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